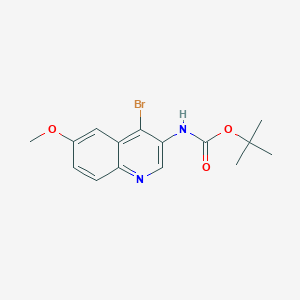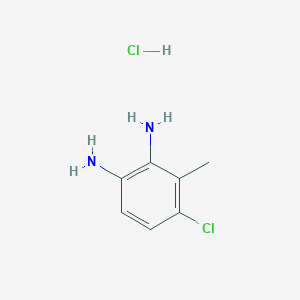
4-アミノ-5-シアノチオフェン-2-カルボン酸メチル
概要
説明
Methyl 4-amino-5-cyanothiophene-2-carboxylate is a versatile organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties
科学的研究の応用
Methyl 4-amino-5-cyanothiophene-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thiophene-2-carboxylic acid and appropriate reagents.
Amination: The thiophene ring is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents like ammonia or ammonium salts under specific reaction conditions.
Cyano Group Introduction: The cyano group at the 5-position is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.
Methylation: Finally, the carboxylate group is methylated using agents like methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions: Methyl 4-amino-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as Methyl 4-amino-5-cyanothiophene-2-carboxylate oxide.
Reduction Products: Reduction can produce Methyl 4-amino-5-aminomethylthiophene-2-carboxylate.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.
作用機序
The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
類似化合物との比較
Methyl 5-amino-4-cyanothiophene-2-carboxylate
Methyl 4-amino-5-hydroxythiophene-2-carboxylate
Methyl 4-amino-5-methylthiophene-2-carboxylate
特性
IUPAC Name |
methyl 4-amino-5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPCVALLYUGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739114 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-51-5 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)


![1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone](/img/structure/B1510250.png)
![6-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B1510252.png)


![Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1510258.png)


